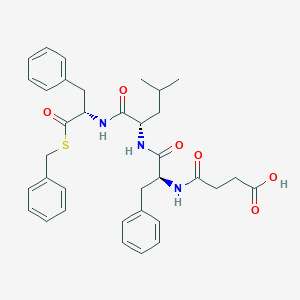

Suc-Phe-Leu-Phe-SBzl

Description

Overview of Protease Function and Regulation in Biological Systems

Proteases are a ubiquitous and essential class of enzymes found in all living organisms, from viruses to humans. byjus.com Their primary function is proteolysis, the hydrolysis of peptide bonds that link amino acids together in proteins. amano-enzyme.comnih.gov This fundamental process is not merely for protein digestion and absorption but is integral to a vast array of critical biological processes. byjus.comamano-enzyme.com These include cell signaling, blood coagulation, immune responses, cell division, apoptosis (programmed cell death), and the regulation of protein activity and localization. byjus.comasbmb.org In essence, proteases act as molecular scissors, controlling the fate and function of other proteins. amano-enzyme.com

Given that proteolysis is an irreversible reaction, the activity of proteases must be tightly controlled to prevent unwanted protein degradation. nih.govrsc.org Biological systems employ several layers of regulation. nih.gov This regulation can occur through:

Zymogen activation : Proteases are often synthesized as inactive precursors called zymogens, which require specific cleavage to become active. byjus.comnih.gov

Endogenous inhibitors : Specific inhibitor proteins can bind to proteases and block their activity. nih.gov

Compartmentalization : Confining proteases to specific cellular locations, such as lysosomes, prevents them from damaging other cellular components. nih.gov

Allosteric regulation : The binding of small molecules to sites other than the active site can modulate the protease's activity. rsc.org Dysregulation of protease activity is implicated in a wide range of diseases, including cancer, cardiovascular disorders, and infectious diseases. asbmb.org

Historical Development of Thiobenzyl Ester Substrates for Enzyme Assays

The quantitative measurement of protease activity has long depended on the use of small, synthetic substrates that release a detectable "leaving group" upon hydrolysis. sigmaaldrich.com Over the years, various types of substrates have been developed, including those that release fluorescent compounds (like 7-amino-4-trifluoromethyl coumarin) or colored compounds (like p-nitroanilides). sigmaaldrich.com

Among these, peptide thiobenzyl esters emerged as a particularly sensitive class of chromogenic substrates. sigmaaldrich.comsigmaaldrich.com Their development provided a powerful tool for assaying serine proteases. nih.gov The principle of the assay involves the protease-catalyzed hydrolysis of the thiobenzyl ester bond. vulcanchem.com The released thiol group, typically benzyl (B1604629) mercaptan, is not directly colored. However, it reacts rapidly with a thiol reagent included in the assay mixture, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent) or 4,4'-dithiodipyridine (DTDP). sigmaaldrich.commpbio.com This secondary reaction produces a highly colored chromophore, allowing the rate of the enzymatic reaction to be measured spectrophotometrically. mpbio.combachem.com For instance, the reaction with DTDP forms 4-thiopyridone, which has a strong absorbance at 324 nm, while the reaction with DTNB produces 2-nitro-5-thiobenzoate, which absorbs at 405 or 412 nm. nih.govbachem.comnih.gov

Peptide thioesters have proven to be among the most sensitive chromogenic substrates for all three subclasses of the chymotrypsin (B1334515) superfamily (elastase-, trypsin-, and chymotrypsin-like proteases). sigmaaldrich.comsigmaaldrich.com This high sensitivity makes them valuable for detecting low levels of enzyme activity and for detailed kinetic studies. nih.gov

| Thiol Reagent | Chromophore Product | Wavelength (λmax) | Molar Extinction Coefficient (ε) | Source |

|---|---|---|---|---|

| 4,4'-dithiodipyridine (DTDP) | 4-thiopyridone | 324 nm | 19,800 M-1cm-1 | bachem.com |

| 5,5´-dithiobis-(2-nitrobenzoic acid) (DTNB) | 2-nitro-5-thiobenzoate | 412 nm | 13,600 M-1cm-1 | nih.gov |

Structure

2D Structure

Properties

CAS No. |

80651-94-1 |

|---|---|

Molecular Formula |

C35H41N3O6S |

Molecular Weight |

631.8 g/mol |

IUPAC Name |

4-[[1-[[1-[(1-benzylsulfanyl-1-oxo-3-phenylpropan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C35H41N3O6S/c1-24(2)20-28(37-34(43)29(21-25-12-6-3-7-13-25)36-31(39)18-19-32(40)41)33(42)38-30(22-26-14-8-4-9-15-26)35(44)45-23-27-16-10-5-11-17-27/h3-17,24,28-30H,18-23H2,1-2H3,(H,36,39)(H,37,43)(H,38,42)(H,40,41) |

InChI Key |

WKWLDLIMIAPKLW-UHFFFAOYSA-N |

SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)[C@H](CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC1=CC=CC=C1)C(=O)SCC2=CC=CC=C2)NC(=O)C(CC3=CC=CC=C3)NC(=O)CCC(=O)O |

Origin of Product |

United States |

Synthetic Strategies and Chemical Derivatization for Research Applications

Methodologies for Oligopeptide Synthesis (e.g., Solid-Phase Peptide Synthesis)

The synthesis of the core peptide backbone of Suc-Phe-Leu-Phe-SBzl is efficiently achieved through Solid-Phase Peptide Synthesis (SPPS). This technique, originally developed by R. Bruce Merrifield, involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support or resin. youtube.com SPPS offers significant advantages over traditional solution-phase synthesis, including simplified purification steps and the ability to drive reactions to completion using excess reagents.

The process typically begins with the attachment of the C-terminal amino acid to a resin. For a tetrapeptide like Phe-Leu-Phe, the synthesis would proceed in the C-terminal to N-terminal direction. Each amino acid is introduced with its α-amino group temporarily blocked by a protecting group, most commonly the fluorenylmethyloxycarbonyl (Fmoc) or tert-butyloxycarbonyl (Boc) group. youtube.com

The synthesis cycle for each amino acid addition involves two main steps:

Deprotection: The removal of the N-terminal protecting group (e.g., piperidine (B6355638) for Fmoc) to expose a free amino group.

Coupling: The formation of a peptide bond between the newly exposed amino group and the carboxyl group of the incoming protected amino acid. This step is facilitated by a coupling reagent.

After each step, the resin is thoroughly washed to remove excess reagents and byproducts. This cycle is repeated until the desired peptide sequence is assembled.

Chemical Incorporation of the Thiobenzyl Ester Moiety

The introduction of the C-terminal thiobenzyl ester is a critical modification in this compound. Peptide thioesters are key intermediates in various biochemical applications, including native chemical ligation for protein synthesis. acs.org The synthesis of peptide C-terminal thioesters can be achieved using Fmoc-based SPPS, though it requires specific strategies due to the lability of the thioester bond to the basic conditions used for Fmoc group removal. nih.gov

One common method involves the use of a "safety-catch" linker on the solid support. acs.orgacs.org This type of linker is stable to the repetitive basic treatments required for Fmoc deprotection. Once the peptide chain is fully assembled, the linker is chemically activated. This activation allows for the cleavage of the peptide from the resin by a nucleophile, in this case, a thiol such as benzyl (B1604629) thiol (phenylmethanethiol), to yield the desired C-terminal thiobenzyl ester. acs.orgacs.org

The general scheme for this process is as follows:

The C-terminal amino acid is attached to a safety-catch linker on the resin.

The peptide chain is elongated using standard Fmoc-SPPS protocols.

The linker is activated, often through alkylation.

The activated peptide-resin is treated with benzyl thiol, which cleaves the peptide from the resin and forms the thiobenzyl ester.

Finally, the side-chain protecting groups are removed using an acidic cleavage cocktail (e.g., trifluoroacetic acid). acs.org

Role of the N-Terminal Succinyl (Suc) Modification in Substrate Design

The N-terminal succinyl group in this compound plays a significant role in its function as a protease substrate. N-terminal modifications are frequently employed in substrate design to influence solubility, stability, and interaction with the enzyme's active site.

In the context of protease substrate design, the N-terminal modification can also serve to block the N-terminus from unwanted reactions and to mimic the structure of a larger protein, providing a more physiologically relevant substrate.

Design Principles for Analogues and Modified Substrates for Specificity Probing

The design of peptide substrates like this compound is guided by the known specificity of the target protease. Chymotrypsin (B1334515), a serine protease, preferentially cleaves peptide bonds C-terminal to large hydrophobic amino acids such as phenylalanine (Phe), tyrosine (Tyr), and tryptophan (Trp). libretexts.org The Phe-Leu-Phe sequence in this compound is therefore well-suited for chymotrypsin recognition.

The design principles for creating analogues and modified substrates for probing enzyme specificity often involve systematic variations in the peptide sequence and the attached reporter group. Key principles include:

P1 Residue Variation: The amino acid at the P1 position (the residue immediately N-terminal to the scissile bond) is a primary determinant of specificity for many proteases. nii.ac.jp For chymotrypsin, replacing the P1 Phenylalanine with other natural or unnatural amino acids can provide detailed insights into the structural and chemical features of the S1 binding pocket of the enzyme. nii.ac.jp For example, introducing residues with different sizes, shapes, and hydrophobicities can map the contours and binding preferences of the active site.

Extended Substrate Binding Sites: Modifying amino acids at the P2, P3, and P4 positions (Leu and Phe in this case) can probe the enzyme's extended substrate binding sites (S2, S3, S4). While the S1 pocket is often dominant, interactions at these other sites can also significantly contribute to substrate recognition and catalysis.

Reporter Group Modification: The thiobenzyl ester itself is a reporter group, as its cleavage can be monitored. In other substrates, this is often replaced with chromogenic (e.g., p-nitroanilide) or fluorogenic (e.g., 7-amino-4-methylcoumarin, AMC) groups to allow for convenient spectrophotometric or fluorometric detection of enzyme activity. scbt.com The choice of reporter group can influence the kinetic properties of the substrate.

Incorporation of Unnatural Amino Acids: Introducing unnatural amino acids with unique side chains can further refine the understanding of enzyme-substrate interactions. nii.ac.jp These analogues can probe for specific steric and electronic interactions that are not possible with the canonical 20 amino acids.

By systematically applying these design principles, researchers can develop a portfolio of substrate analogues based on the this compound scaffold to comprehensively map the specificity of chymotrypsin and other related proteases.

Enzymatic Activity and Kinetic Characterization

General Principles of Protease Activity Measurement using Thiobenzyl Esters

Peptide thiobenzyl esters, such as Suc-Phe-Leu-Phe-SBzl, are valuable tools for studying the activity of various proteases, including serine and cysteine proteases. fishersci.comcapes.gov.br These substrates are characterized by high rates of enzymatic hydrolysis and low background hydrolysis, which allows for sensitive detection of protease activity. capes.gov.br

The measurement of protease activity using thiobenzyl ester substrates is commonly achieved through spectrophotometric methods. fishersci.comcapes.gov.br When a protease cleaves the thiobenzyl ester bond in a substrate like this compound, it releases a thiol group (benzylthiolate). actanaturae.runih.gov This released thiol can then react with a thiol reagent, also known as a chromogenic disulfide reagent, present in the reaction mixture. fishersci.comcapes.gov.br

One commonly used thiol reagent is 4,4'-dithiodipyridine (DTDP). capes.gov.bractanaturae.runih.gov The reaction between the released thiol and DTDP results in the formation of 4-thiopyridone. actanaturae.runih.gov The production of 4-thiopyridone can be monitored by measuring the increase in absorbance at a specific wavelength, typically 324 nm. fishersci.comactanaturae.runih.gov The rate of this absorbance change is directly proportional to the rate of substrate hydrolysis and thus reflects the enzymatic activity of the protease. fishersci.com The molar extinction coefficient for 4-thiopyridone at 324 nm is approximately 16,500 M⁻¹cm⁻¹ to 19,800 M⁻¹cm⁻¹. fishersci.comactanaturae.runih.gov

Another frequently used thiol reagent is 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), also known as Ellman's reagent. capes.gov.brnih.govraybiotech.com The reaction of a thiol with DTNB produces the 2-nitro-5-thiobenzoate anion (TNB²⁻), which has a distinct yellow color and can be quantified by measuring the absorbance at around 412 nm. fishersci.comnih.govraybiotech.com

Determination of Enzyme Kinetic Parameters

Michaelis-Menten Kinetic Analysis of Hydrolysis

The hydrolysis of this compound by various enzymes follows Michaelis-Menten kinetics, allowing for the determination of key kinetic parameters. For the E. coli ATP-dependent Lon protease, the kinetic parameters of hydrolysis for this substrate have been determined, revealing its nucleotide-regulated esterase activity. nih.govresearchgate.net While specific Km and kcat values for Lon protease with this substrate are mentioned as determined, the exact figures are not consistently provided across the literature. nih.govresearchgate.net

For chymotrypsin (B1334515), the hydrolysis of the thiobenzyl ester Suc-Phe-SBzl is used to determine the deacylation rate constant (k3), which is equivalent to kcat for this substrate. researchgate.net

Comparative Kinetic Studies across Different Enzyme Preparations and Conditions

Comparative studies highlight the differences in enzymatic activity with this compound under various conditions. The hydrolysis of this substrate by the AP fragment of Lon protease, which lacks the N-terminal domain, occurs in an ATP-dependent manner that is indistinguishable from the full-length enzyme, although the apparent Km values are more significantly affected. nih.gov

In studies of cytotoxic lymphocyte granules, this compound is used to measure chymotrypsin-like (chymase) activity as an independent measure of granule enzyme function, alongside other specific substrates for different granzymes. plos.orgplos.orgrupress.orgnih.gov For instance, in fragmentin 2, which primarily has Asp-ase activity, it also slowly hydrolyzes this compound. scispace.com The hydrolysis rate for fragmentin 2 with this substrate was measured at 0.8 nM/s with an enzyme concentration of 8.4 nM. scispace.com

The hydrolysis of this compound is monitored spectrophotometrically by detecting the formation of 4-thiopyridone at 324 nm, which results from the reaction of the hydrolysis product, benzyl (B1604629) thiolate, with 4,4′-dithiodipyridine (DTDP). nih.govactanaturae.ruactanaturae.ru The reaction is typically carried out at 37°C in a buffer such as 50 mM Tris-HCl at pH 8.1, often containing NaCl and DMSO. nih.govactanaturae.ruactanaturae.ru

Substrate Specificity Profiling and Enzyme Subsite Mapping

Elucidating Protease Subsite Preferences Using Suc-Phe-Leu-Phe-SBzl

This compound is a synthetic peptide derivative widely employed as a chromogenic substrate for studying the activity and specificity of various proteases. cymitquimica.comnih.gov It has proven to be a particularly sensitive substrate for chymotrypsin (B1334515) and chymotrypsin-like serine proteases, including cathepsin G, as well as rat mast cell proteases. glpbio.combachem.comnih.gov Its utility also extends to the functional study of enzymes like the ATP-dependent Lon protease from Escherichia coli and murine granzyme F. nih.govnih.gov The specific sequence of amino acids and the thiobenzyl ester group are tailored to probe the preferences of enzymes that recognize and cleave after large hydrophobic residues.

The specificity of this compound is largely dictated by its tripeptide sequence, which interacts with the corresponding S1, S2, and S3 subsites of the target protease.

P1 Phenylalanine (Phe): The P1 residue is the primary determinant of specificity for many proteases. Chymotrypsin and related enzymes like cathepsin G possess a deep, hydrophobic S1 binding pocket that favorably accommodates large, aromatic side chains. researchgate.net The phenylalanine at the P1 position of this substrate fits snugly into this S1 pocket, making it an ideal substrate for enzymes with chymotrypsin-like or cathepsin G-like specificity. The catalytic efficiency of some proteases is significantly enhanced by an aromatic residue like Phe at the P1 position compared to aliphatic amino acids. google.com

P3 Phenylalanine (Phe): The P3 residue, another phenylalanine, interacts with the S3 subsite. This interaction, though more distant from the catalytic site, is important for the full recognition and tight binding of the substrate. researchgate.net The presence of a second large, hydrophobic residue at P3 further aligns the substrate for optimal interaction with chymotrypsin-like enzymes, which often have extended hydrophobic binding clefts.

The combination of Phe, Leu, and Phe at the P1, P2, and P3 positions, respectively, creates a substrate with high affinity for proteases that recognize and bind to a sequence of hydrophobic residues.

Peptide thiobenzyl esters (SBzl) are among the most sensitive types of chromogenic substrates used for serine and cysteine protease assays. mpbio.comsigmaaldrich.com The thiobenzyl group serves as an excellent leaving group upon enzymatic hydrolysis of the ester bond. capes.gov.br

The key advantages of the thiobenzyl moiety include:

High Sensitivity: Thioester substrates generally exhibit high rates of enzymatic hydrolysis compared to other substrate types like amides, leading to rapid signal generation. capes.gov.br

Low Background Hydrolysis: They have low rates of spontaneous, non-enzymatic hydrolysis, ensuring that the measured activity is almost exclusively from the protease. capes.gov.br

Ease of Detection: The released benzyl (B1604629) mercaptan (thiobenzyl alcohol) reacts instantaneously and quantitatively with thiol-reactive reagents, such as 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB or Ellman's reagent), to produce a colored product that can be monitored spectrophotometrically. dcu.ie This provides a continuous and convenient assay for enzyme kinetics.

For serine proteases, the hydrolysis of ester substrates typically proceeds via a two-step mechanism involving the formation of an acyl-enzyme intermediate. Deacylation, the breakdown of this intermediate, is often the rate-determining step for ester substrates. researchgate.netdcu.ie The high reactivity of the thioester bond facilitates these steps, contributing to the high kcat values observed with these substrates.

Comparative Specificity with Other Peptide Thiobenzyl Esters

The specificity of a protease is defined by its preference for certain amino acid sequences. By systematically varying the peptide sequence of a thiobenzyl ester substrate, researchers can map the subsite preferences of an enzyme. Comparing the hydrolysis rates of this compound with other peptide thiobenzyl esters provides a clear picture of an enzyme's specificity profile.

For instance, studies on cytotoxic T lymphocyte serine proteases (granzymes) have utilized a panel of peptide thioesters to map their active sites. nih.gov While murine granzyme F shows minor activity towards this compound, other granzymes exhibit vastly different preferences. nih.gov Granzyme A efficiently hydrolyzes substrates with basic residues like Arginine (Arg) or Lysine (Lys) at the P1 position, demonstrating a trypsin-like specificity. nih.gov In contrast, murine granzyme B displays "Asp-ase" activity, preferentially cleaving Boc-Ala-Ala-Asp-SBzl, a substrate containing aspartic acid at P1. nih.gov

This comparative approach highlights the precise requirements of each enzyme's active site.

Table 1: Comparative Specificity of Various Peptide Thiobenzyl Esters with Different Proteases

| Substrate | P1 Residue | Target Protease Class | Example Enzymes | Reference |

|---|---|---|---|---|

| This compound | Phenylalanine (Phe) | Chymotrypsin-like | Cathepsin G, Chymotrypsin, Granzyme F | glpbio.comnih.gov |

| Boc-Ala-Ala-Asp-SBzl | Aspartic Acid (Asp) | Asp-ase | Murine Granzyme B | nih.gov |

| Arg- or Lys-containing thioesters | Arginine (Arg) or Lysine (Lys) | Trypsin-like | Granzyme A, Trypsin | nih.govdcu.ie |

| Z-Ala-Pro-Met-SBzl | Methionine (Met) | Met-ase | Granzyme M | gatech.edu |

This data demonstrates that simply changing the amino acid at the P1 position from the hydrophobic Phe to the acidic Asp or the basic Arg completely shifts the substrate's utility from chymotrypsin-like enzymes to Asp-ases or trypsin-like enzymes, respectively.

Rational Design and Synthesis of Modified Substrates for Enhanced Selectivity

Information gleaned from substrate specificity profiling using libraries of substrates, including compounds like this compound, is invaluable for the rational design of new molecules with enhanced potency and selectivity. nih.govwustl.edu The goal is to create substrates or inhibitors that are highly specific for a single target protease, avoiding cross-reactivity with other related enzymes that may be present in a biological sample. nih.gov

The process of rational design involves:

Profiling: Determining the P1-P4 subsite preferences of a target protease using substrate libraries. nih.gov

Modeling: Using the specificity data, sometimes in conjunction with structural information of the enzyme's active site, to predict modifications that will enhance binding to the target enzyme.

Synthesis: Chemically synthesizing modified peptides, which may include unnatural amino acids, to improve selectivity or metabolic stability. nih.gov For example, knowing that an enzyme prefers Phe at P1 and Pro at P2 allows for the synthesis of inhibitors incorporating this sequence to specifically target that enzyme. ru.nl

Testing: Evaluating the newly synthesized compounds for their activity and selectivity against a panel of proteases to confirm the design strategy.

By systematically varying the P2, P3, and P4 positions of a peptide based on known substrate preferences, it is possible to predictably alter the potency and selectivity of an inhibitor or substrate. nih.gov This approach, which begins with the fundamental characterization provided by substrates such as this compound, is a cornerstone of modern drug discovery and diagnostic tool development. nih.gov

Mechanistic Investigations of Enzyme Catalysis and Protein Function

Probing the Catalytic Mechanism of Serine Proteases

Serine proteases are a major class of enzymes that cleave peptide bonds in proteins. They are characterized by a key serine residue in their active site that acts as a nucleophile. slu.edu The catalytic mechanism typically involves the formation of a covalent acyl-enzyme intermediate. slu.edunih.gov Suc-Phe-Leu-Phe-SBzl is particularly well-suited for studying these enzymes because its peptide sequence is recognized by proteases with chymotrypsin-like specificity, which cleave after large hydrophobic residues like phenylalanine. libretexts.orgsigmaaldrich.com

Studies on the Acyl-Enzyme Intermediate Formation

The hydrolysis of substrates by serine proteases like chymotrypsin (B1334515) proceeds via a two-step "ping-pong" mechanism. libretexts.org The first step is acylation, where the active site serine attacks the substrate's carbonyl group, releasing the C-terminal part of the substrate and forming a covalent acyl-enzyme intermediate. nih.govlibretexts.orgnih.gov The second step, deacylation, involves the hydrolysis of this intermediate by a water molecule to release the N-terminal part of the substrate and regenerate the free enzyme. libretexts.org

This compound is an effective tool for dissecting this process. The thiobenzyl ester (SBzl) linkage is readily attacked by the active site serine. Upon cleavage, the released benzylthiolate product reacts with reagents like 4,4'-dithiodipyridine (DTDP), producing a colored product (4-thiopyridone) that can be monitored spectrophotometrically. actanaturae.ruactanaturae.runih.gov This allows for a continuous assay of the initial acylation step. Studies using this substrate have helped to characterize the kinetics of acyl-enzyme formation (governed by the rate constant k2) and its subsequent hydrolysis (k3). researchgate.net Research has shown that for some serine proteases, the formation of the acyl-enzyme intermediate can be rapid, while its subsequent breakdown is the rate-limiting step, a phenomenon that can be clearly monitored using thioester substrates. nih.govresearchgate.net

Analysis of Conformational Dynamics and Enzyme-Substrate Interactions

Enzyme catalysis is not a static process; it involves complex conformational dynamics that position the substrate correctly and stabilize transition states. nih.gov The binding of a substrate like this compound into the active site of a protease induces conformational changes in the enzyme. researchgate.net These interactions, often involving hydrophobic pockets and extended subsites on the enzyme, are crucial for substrate specificity and catalytic efficiency. libretexts.orgresearchgate.net

By using a series of related peptide substrates, including those with varying lengths, researchers have demonstrated that longer substrates which can engage in more extensive interactions (subsite interactions) with the enzyme often lead to significantly higher rates of acylation. researchgate.net This suggests that substrate binding triggers a conformational isomerization in the enzyme that promotes catalysis, a mechanism sometimes referred to as "catalysis by distortion". researchgate.net The analysis of kinetic parameters derived from the hydrolysis of this compound and similar peptides provides insight into these dynamic processes and the energetic contributions of enzyme-substrate interactions. researchgate.netlu.se

Elucidation of Allosteric Regulation Mechanisms (e.g., Nucleotide Regulation of Lon Protease)

The ATP-dependent Lon protease is a key enzyme in cellular protein quality control, degrading damaged or misfolded proteins. mdpi.comencyclopedia.pub Lon's activity is allosterically regulated by the binding of nucleotides (ATP and ADP) and substrates. nih.govbiorxiv.orgbiorxiv.org this compound has been instrumental in studying the peptidase activity of Lon protease and how it is modulated by these effectors. actanaturae.ruactanaturae.runih.gov

In Escherichia coli Lon (EcLon), the hydrolysis of this compound is used to measure the activity of the peptidase center. actanaturae.runih.gov Studies have shown that the binding of ATP, and its subsequent hydrolysis in the ATPase domain, causes conformational changes that are transmitted to the proteolytic domain, thereby regulating its activity. asm.orgnih.gov For instance, in the absence of nucleotide effectors, the peptidase activity might be at a basal level. The addition of ATP, often in complex with magnesium ions, can significantly stimulate this activity, demonstrating a coupling between the ATPase and peptidase centers. actanaturae.ru Conversely, the accumulation of ADP can be inhibitory. frontiersin.org Using this compound, researchers can precisely quantify how different nucleotides and their ratios allosterically control the proteolytic function of Lon, providing a window into its complex regulatory cycle. actanaturae.rufrontiersin.org

Investigating the Functional Roles of Enzyme Domains (e.g., Lon Protease N-domain, HI(CC) domain)

The Lon protease is a multidomain protein, typically comprising an N-terminal domain (NTD), a central AAA+ ATPase domain, and a C-terminal protease domain. mdpi.comencyclopedia.pub The NTD is implicated in substrate recognition and binding, while a specific region within it, the inserted α-helical HI(CC) domain, also plays a critical functional role. actanaturae.ruelifesciences.orgtandfonline.comnih.gov

This compound has been employed to probe the function of these domains through mutagenesis and deletion studies. For example, deleting the entire HI(CC) domain in E. coli Lon protease was found to significantly decrease the enzyme's ability to hydrolyze this peptide substrate. actanaturae.runih.gov This indicates that the HI(CC) domain is required for maintaining a functionally active structure and for the proper coupling between the enzyme's ATPase and peptidase centers. nih.gov

The table below summarizes findings from a study on a mutant E. coli Lon protease (LonEKR) where residues E34, K35, and R38 in the N-domain were substituted. The peptidase activity was assessed using this compound under various conditions. actanaturae.ru

| Enzyme Form | Effector Added | Relative Activity (%) |

|---|---|---|

| Intact Lon | None | 100 |

| Mg2+ | 120 | |

| ATP/Mg2+ | 270 | |

| AMPPNP/Mg2+ | 190 | |

| LonEKR Mutant | None | 170 |

| Mg2+ | 180 | |

| ATP/Mg2+ | 160 | |

| AMPPNP/Mg2+ | 150 |

Activity of intact Lon without effectors is taken as 100%. AMPPNP is a non-hydrolyzable ATP analog.

Applications in Biochemical and Molecular Biology Research

Utility in Enzyme Purification and Characterization Protocols

Suc-Phe-Leu-Phe-SBzl has proven instrumental in the purification and characterization of several proteases. Its ability to be selectively cleaved by certain enzymes allows researchers to track enzymatic activity throughout the purification process.

One notable application is in the isolation of chymotrypsin-like enzymes. For instance, a chymotrypsin-like enzyme from bovine granulocytes was purified using affinity chromatography, and its activity was monitored using a similar substrate, demonstrating the principle of using specific substrates for purification. nih.gov Similarly, chymotrypsin (B1334515) has been purified from bovine pancreas homogenate by adsorption onto non-soluble alginate beads, a process where a specific substrate like this compound would be essential for tracking the enzyme's activity during elution. conicet.gov.ar

Furthermore, the compound has been used to identify and characterize chymotrypsin-like activity in the granules of immune cells. For example, a chymotrypsin-like activity in the granules of IL-2 lymphokine-activated killer (LAK) cells and a natural killer (NK) cell line was identified and the responsible enzyme isolated using this compound as the preferential substrate. oup.com This enzyme was later identified as cathepsin A-like protective protein (CAPP). oup.com The substrate was also crucial in studying chymotrypsin-like proteinases ('chymases') in the dense granules of rat RNK-16 leukemia cells, which are cytotoxic lymphocytes. nih.gov

The characterization of recombinant enzymes also benefits from this substrate. For instance, recombinant human granzyme H, a serine protease found in cytotoxic T cells and NK cells, was shown to have chymotrypsin-like activity by its efficient cleavage of this compound. nih.gov

Development of Enzyme Assays for Research Diagnostics and Screening

This compound is a highly sensitive substrate, making it ideal for the development of enzyme assays for research diagnostics and high-throughput screening. glpbio.com The cleavage of the thiobenzyl ester bond releases a product that can be detected spectrophotometrically, providing a continuous and quantifiable measure of enzyme activity. actanaturae.ruactanaturae.runih.gov

These assays are critical for determining the activity of various proteases, including cathepsin G, chymotrypsin, and chymotrypsin-like serine proteases from the skin and rat mast cells. glpbio.combachem.com For example, a colorimetric assay using this compound has been developed to specifically measure the chymotrypsin-like (chymase) activity of granzyme H. jove.com This is particularly useful in distinguishing the activity of different granzymes within a cell lysate. jove.complos.org

The substrate is also employed in assays to screen for protease inhibitors. By measuring the reduction in the rate of this compound hydrolysis in the presence of a potential inhibitor, researchers can identify and characterize new inhibitory compounds. nih.gov This is a fundamental step in drug discovery and development. chemimpex.com

Below is an interactive data table summarizing the use of this compound and similar substrates in enzyme assays:

| Enzyme/Activity | Substrate | Assay Type | Application | References |

| Chymotrypsin-like activity (LAK and YT cells) | This compound | Spectrophotometric | Enzyme identification and isolation | oup.com |

| Chymase (RNK-16 cells) | This compound | Spectrophotometric | Study of cytolytic function | nih.gov |

| Granzyme H (recombinant) | This compound | Spectrophotometric | Characterization of enzyme activity | nih.govrndsystems.com |

| Cathepsin G | This compound | Spectrophotometric | Determination of enzyme activity | glpbio.com |

| Lon Protease (E. coli) | This compound | Spectrophotometric | Study of peptidase activity | actanaturae.ruactanaturae.runih.gov |

| Chymotrypsin-like (chymase) activity (CTLs) | This compound | Spectrophotometric | Independent measure of granule enzyme activity | plos.orgnih.govplos.orgnih.gov |

Contributions to Understanding Cellular Mechanisms and Biological Pathways in vitro

This compound has contributed significantly to the in vitro understanding of various cellular mechanisms and biological pathways, particularly those involving proteases. Its use as a specific substrate allows researchers to dissect the roles of individual enzymes in complex biological processes. chemimpex.com

For instance, the substrate has been used to demonstrate the importance of chymase activity in the cytotoxic function of lymphocyte granules. nih.gov By inhibiting the chymase activity that cleaves this compound, researchers observed a blockage of granule-mediated cytolysis, directly implicating this enzymatic activity in the killing of target cells. nih.gov

Furthermore, studies on the ATP-dependent Lon protease from E. coli have utilized this compound to investigate the enzyme's peptidase activity and its regulation by nucleotides. actanaturae.ruactanaturae.runih.govresearchgate.net This research helps to elucidate the mechanisms of protein quality control within bacteria.

The substrate has also been instrumental in understanding the activation of granzymes, a family of serine proteases crucial for immune-mediated cell death. nih.gov By measuring the chymotrypsin-like activity with this compound in lysates of cytotoxic T lymphocytes, researchers can assess the processing and activation of certain granzymes and their role in apoptosis. plos.orgnih.govnih.gov

Role in Pre-clinical Drug Discovery and Target Validation for Protease Inhibitors

This compound plays a significant role in the pre-clinical stages of drug discovery, particularly in the identification and validation of protease inhibitors. medchemexpress.com As a sensitive and specific substrate, it is used in high-throughput screening assays to identify compounds that inhibit the activity of target proteases. biosynth.com

The process of target validation, which confirms that a specific enzyme is a valid therapeutic target, also relies on tools like this compound. By using this substrate to measure the activity of a particular protease implicated in a disease, researchers can test the efficacy of potential drug candidates in inhibiting that activity. chemimpex.com For example, the inhibition of chymotrypsin-like enzymes is a therapeutic strategy for various inflammatory diseases, and this compound can be used to screen for and characterize potential inhibitors.

The ability to quantify the inhibition of specific proteases is a critical step in the development of new drugs. The data generated from assays using this compound can help to establish structure-activity relationships for a series of inhibitor compounds, guiding medicinal chemists in the design of more potent and selective drugs.

Advanced Methodological Integration

Coupling with Advanced Spectroscopic Techniques for Real-Time Analysis

Suc-Phe-Leu-Phe-SBzl serves as an efficient chromogenic substrate, making it highly compatible with spectroscopic techniques for the real-time monitoring of enzyme activity. The primary method involves a coupled spectrophotometric assay. Enzymatic cleavage of the thiobenzyl ester bond in this compound by a target protease releases benzyl (B1604629) thiolate (C₆H₅CH₂S⁻). nih.gov This product readily reacts with a disulfide reagent, most commonly 4,4'-dithiodipyridine (DTDP), which is included in the reaction mixture. nih.gov The reaction between benzyl thiolate and DTDP produces 4-thiopyridone, a chromophore that can be continuously monitored by measuring the increase in absorbance at a wavelength of 324 nm. nih.gov

This continuous assay allows for the precise determination of initial reaction velocities, which is crucial for calculating key kinetic parameters such as Kcat and Km. nih.gov Researchers have successfully used this method to study the nucleotide-regulated esterase activity of ATP-dependent proteases like the Lon protease from Escherichia coli and Bacillus subtilis. nih.govnih.govnih.gov The real-time nature of this spectroscopic assay provides immediate insight into enzyme kinetics and the influence of various effectors, such as nucleotides and ions, on protease activity. nih.gov

Table 1: Spectrophotometric Assay Components for Real-Time Analysis

| Component | Function |

| This compound | The enzyme substrate; its hydrolysis initiates the detection cascade. |

| Target Protease | The enzyme being analyzed (e.g., Lon protease, Chymotrypsin). |

| 4,4'-dithiodipyridine (DTDP) | Chromogenic reagent that reacts with the cleavage product. |

| Benzyl Thiolate | The initial product of substrate hydrolysis by the protease. |

| 4-thiopyridone | The final, colored product measured via spectrophotometry (λmax = 324 nm). nih.gov |

| Buffer System | Maintains optimal pH and ionic conditions for the enzyme. |

Integration with Proteomics for Enzyme Identification and Characterization

The specificity of this compound makes it a valuable tool for integration into proteomics workflows aimed at identifying and characterizing new or uncharacterized proteases from complex biological mixtures. As a substrate for chymotrypsin-like serine proteases, it has been used to detect and isolate specific enzymatic activities from cellular extracts and granules. glpbio.combachem.com

For instance, researchers identified a dominant chymotrypsin-like activity in the granules of human natural killer (NK) cells and lymphokine-activated killer (LAK) cells by screening for activity against this compound. nih.govoup.com This led to the successful isolation and characterization of the enzyme as cathepsin A-like protective protein (CAPP), revealing its function as a serine carboxypeptidase. nih.govoup.com Similarly, this substrate was used to identify and characterize chymase activity within the dense granules of RNK-16 lymphocytes, a rat leukemia cell line. nih.gov In a study utilizing a two-dimensional gel-based proteomics approach, this compound was used to probe for protease activity, which revealed that murine granzyme F exhibited minor activity towards the substrate. researchgate.net These examples underscore the compound's utility in moving from a general enzymatic activity profile to the identification of a specific protein in a complex proteome.

Table 2: Enzymes Characterized Using this compound

| Enzyme/Activity | Source | Research Focus | Citations |

| Cathepsin A-like protective protein (CAPP) | Human LAK and NK cell granules | Identification of dominant chymotrypsin-like esterase activity. | nih.gov, oup.com |

| Chymase | RNK-16 lymphocyte granules | Characterization of chymotrypsin-like proteinase in cytotoxic granules. | nih.gov |

| Lon Protease | Escherichia coli, Bacillus subtilis | Functional study and characterization of peptidase centers. | nih.gov, nih.gov, nih.gov |

| Granzyme F (murine) | Not specified | Proteomic screening of granzyme activity. | researchgate.net |

| Chymotrypsin (B1334515) | Not specified | General substrate for chymotrypsin-like enzymes. | glpbio.com, bachem.com |

Application in High-Throughput Screening Platforms for Enzyme Modulators

The robust and simple nature of the spectrophotometric assay involving this compound makes it highly amenable to high-throughput screening (HTS) platforms. The assay can be readily adapted for use in microplate format, allowing for the simultaneous testing of large libraries of chemical compounds for their ability to modulate protease activity. scispace.com The colorimetric readout is easily quantifiable with standard plate readers, facilitating rapid data acquisition and analysis.

This substrate has been effectively used to screen for and characterize enzyme inhibitors. In the study of RNK-16 lymphocyte granules, this compound was used to measure the inhibitory effects of various compounds on chymase activity. nih.gov This included the fungal aldehyde chymostatin, the chloromethylketone Z-Gly-Leu-Phe-CH₂Cl, and a mechanism-based isocoumarin (B1212949) inhibitor. nih.gov The ability to quickly assess the impact of these different inhibitor types on enzyme kinetics demonstrates the substrate's value in screening for novel enzyme modulators, a critical step in drug discovery and biochemical tool development. chemimpex.comchemimpex.com

Potential as a Scaffold for Fluorescent Probe Development (e.g., FRET-based designs)

While this compound is primarily used in chromogenic assays, its core peptide structure (Phe-Leu-Phe) represents an ideal scaffold for the development of more advanced fluorescent probes, particularly those based on Förster Resonance Energy Transfer (FRET). celtarys.com FRET-based protease assays offer enhanced sensitivity and are well-suited for live-cell imaging and complex biological environments. celtarys.comnih.gov

A FRET probe based on this scaffold would typically involve chemically modifying the peptide to include a donor fluorophore and an acceptor/quencher molecule. cpcscientific.com In its intact state, the probe's fluorescence is quenched because the donor and acceptor are in close proximity (typically <10 nm). celtarys.com Upon cleavage of the peptide backbone by the target protease, the donor and acceptor are separated, leading to a measurable increase in the donor's fluorescence emission. cpcscientific.com

Hypothetical FRET Probe Design:

Recognition Sequence: The Phe-Leu-Phe sequence would be retained as the specific recognition motif for the target protease (e.g., cathepsin G, chymotrypsin).

Donor Fluorophore: A donor fluorophore, such as coumarin (B35378) or a cyanine (B1664457) dye, could be attached to the N-terminus, replacing the succinyl group.

Acceptor/Quencher: A corresponding acceptor or quencher molecule (e.g., a dinitrophenyl (DNP) group or a QSY dye) would be attached to the C-terminus or an internal amino acid side chain. cpcscientific.com The thiobenzyl ester would be replaced with this modified group.

The development of such a FRET probe would enable highly sensitive, real-time measurement of specific protease activity in diverse applications, from purified enzyme systems to live-cell imaging of proteolytic events. celtarys.comchemrxiv.org

Table 3: Potential FRET Donor/Acceptor Pairs for a Phe-Leu-Phe Scaffold

| Donor Fluorophore | Acceptor/Quencher | Typical Application | Citations |

| Mca (7-Methoxycoumarin-4-yl)acetyl | DNP (2,4-Dinitrophenyl) | Protease activity assays | cpcscientific.com |

| Coumarin | Naphthalimide | Dual-analyte detection | nih.gov |

| Eu(III) Chelate | QSY-7 | Time-Resolved FRET (TR-FRET) HTS assays | cpcscientific.com |

| Tyrosine (intrinsic fluorescence) | Gold Nanoparticles (AuNPs) | Nanosensor development | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Next-Generation Thiobenzyl Ester Substrates with Tunable Specificity

A significant area of future research lies in the development of next-generation thiobenzyl ester substrates derived from the Suc-Phe-Leu-Phe-SBzl scaffold. The goal is to create a panel of substrates with "tunable specificity," allowing researchers to selectively probe the activity of individual proteases within complex biological mixtures. This could be achieved through systematic modifications of the peptide sequence (Phe-Leu-Phe). For instance, substituting amino acid residues at different positions could alter the substrate's affinity for the active sites of various proteases. The development of such tailored substrates would be invaluable for dissecting the roles of specific proteases in disease progression and for the high-throughput screening of targeted protease inhibitors.

Computational Modeling and Simulation of Enzyme-Substrate Complexes

While experimental studies have been pivotal, the application of computational methods to model the interaction between this compound and its target proteases remains a largely unexplored frontier. Molecular docking and molecular dynamics simulations could provide atomic-level insights into the binding modes of the substrate with enzymes like chymotrypsin (B1334515) and cathepsin G. These computational studies can help in:

Predicting Binding Affinities: Calculating the binding free energy to understand the strength of the interaction.

Identifying Key Residues: Pinpointing the specific amino acid residues in the enzyme's active site that are crucial for substrate recognition and catalysis.

Visualizing Conformational Changes: Observing the dynamic changes in both the enzyme and the substrate upon binding.

Such in-silico studies would not only complement experimental findings but also guide the rational design of more potent and selective thiobenzyl ester substrates and inhibitors.

Expanding the Scope of Target Proteases for Investigation beyond Current Applications

Currently, this compound is primarily known as a substrate for chymotrypsin, cathepsin G, and the E. coli ATP-dependent Lon protease. nih.govglpbio.combiosynth.com However, the vast landscape of the human proteome contains numerous other proteases with similar substrate specificities that have yet to be investigated with this compound. Future research should involve systematically screening this compound against a broader array of proteases, including those from different catalytic classes and from various pathogenic organisms. This could lead to the identification of new target enzymes for this substrate, thereby expanding its utility in diagnostics and drug discovery. Such studies could uncover novel roles for proteases in various diseases and provide new tools for their investigation.

Contribution to Fundamental Understanding of Protease Biology and Peptide Chemistry

The continued use and development of this compound and its analogs will undoubtedly contribute to a more profound understanding of fundamental concepts in protease biology and peptide chemistry. Kinetic analyses using this substrate can elucidate the catalytic mechanisms of proteases and the factors that govern their efficiency. nih.gov Furthermore, the synthesis and modification of thiobenzyl ester peptides advance the field of peptide chemistry, offering new strategies for creating bioactive peptides and probes. The sensitivity and reliability of assays employing peptide thiobenzyl esters have been instrumental in advancing our knowledge of chymotrypsin-like enzymes. nih.gov By providing a robust tool to quantify protease activity, this compound will continue to be a valuable asset in deciphering the complex regulatory networks of proteolysis in health and disease.

Q & A

Q. How do researchers verify the purity and structural identity of Suc-Phe-Leu-Phe-SBzl in experimental setups?

Methodological Answer:

- Purity is typically assessed via reverse-phase HPLC with UV detection (e.g., 214 nm for peptide bonds). Identity is confirmed using mass spectrometry (MS) to match the molecular weight (631.78 g/mol, C₃₅H₄₁N₃O₆S) and nuclear magnetic resonance (NMR) spectroscopy to validate residue-specific proton environments. For new batches, compare retention times and spectral data with established reference standards .

- Storage Validation : Stability is maintained at -20°C in lyophilized form. Periodic re-testing via HPLC ensures degradation products (e.g., free thiols from SBzl hydrolysis) are <5% .

Q. What are the primary applications of this compound in protease research?

Methodological Answer:

- The compound serves as a fluorogenic/colorimetric substrate for ATP-dependent proteases (e.g., 26S proteasome). Cleavage at the Leu-Phe bond releases SBzl, which reacts with DTNB (Ellman’s reagent) to generate a measurable signal at 412 nm. This enables real-time monitoring of protease activity and inhibition kinetics .

- Example Protocol :

Prepare reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl₂).

Add 100 µM this compound and protease lysate.

Initiate reaction with ATP (2 mM final concentration).

Measure absorbance every 30 seconds for 15 minutes .

Advanced Research Questions

Q. How can researchers optimize assay conditions when using this compound to study protease kinetics in heterogeneous samples (e.g., cellular lysates)?

Methodological Answer:

- Interference Mitigation : Pre-clear lysates via centrifugation (15,000 ×g, 10 min) to remove particulate matter. Include protease inhibitor cocktails (excluding target protease inhibitors) to suppress background activity.

- Kinetic Parameter Calculation : Use Michaelis-Menten models to derive Kₘ and Vₘₐₓ. Adjust substrate concentrations (10–200 µM) to avoid substrate inhibition. Validate linearity of initial rates (R² >0.98) .

Q. How should contradictory kinetic data (e.g., variable Kₘ values) be analyzed and resolved in studies using this compound?

Methodological Answer:

- Troubleshooting Steps :

Buffer Consistency : Ensure ionic strength and pH match physiological conditions (e.g., 50 mM HEPES, pH 7.4 vs. Tris-HCl).

Enzyme Source Variability : Compare results across purified proteases vs. crude lysates; note differences in cofactor availability (e.g., ATP concentration).

Data Normalization : Express activity as % of control (e.g., no-inhibitor baseline) to account for batch-to-batch substrate variability .

- Statistical Validation : Use ANOVA with post-hoc tests (e.g., Tukey’s) to assess significance of Kₘ differences across experimental replicates .

Key Considerations for Reproducibility

- Detailed Protocol Reporting : Follow guidelines from Beilstein Journal of Organic Chemistry to include exact reagent sources, instrumentation settings, and statistical methods in supplementary materials .

- Error Propagation Analysis : Calculate combined uncertainties (e.g., substrate concentration ±2%, absorbance ±1%) using methods outlined in subsampling and error minimization studies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.